Methyl 4,6-dioxoheptanoate
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Overview
Description
Methyl 4,6-dioxoheptanoate is an organic compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . It is characterized by the presence of two ketone groups and an ester functional group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,6-dioxoheptanoate can be synthesized through several methods. One common approach involves the esterification of 4,6-dioxoheptanoic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-dioxoheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Higher oxidation state compounds.
Reduction: Alcohol derivatives.
Substitution: Substituted esters and amides.
Scientific Research Applications
Methyl 4,6-dioxoheptanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4,6-dioxoheptanoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxoheptanoate
- Methyl 6-oxoheptanoate
- Ethyl 4,6-dioxoheptanoate
Uniqueness
Methyl 4,6-dioxoheptanoate is unique due to the presence of two ketone groups at specific positions on the heptanoate chain. This structural feature imparts distinct reactivity and properties compared to similar compounds .
Properties
IUPAC Name |
methyl 4,6-dioxoheptanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-6(9)5-7(10)3-4-8(11)12-2/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKNGJNPKXTDJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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